Glycine, N-(cyclopropylcarbonyl)-
Overview
Description
Synthesis Analysis
The synthesis of Glycine, N-(cyclopropylcarbonyl)-, is not directly detailed in the available literature. However, methods for synthesizing similar compounds often involve organic synthesis techniques that include the formation of cyclopropylcarbonyl groups attached to amino acids like glycine. These processes can involve a range of chemical reactions, including but not limited to, esterification, amidation, and carbonylation, under specific conditions to ensure the introduction of the cyclopropylcarbonyl moiety to glycine.
Molecular Structure Analysis
The molecular structure of Glycine, N-(cyclopropylcarbonyl)-, is characterized by the presence of a glycine amino acid backbone with a cyclopropylcarbonyl group attached to the nitrogen atom of the amino group. This structural feature imparts unique chemical properties to the compound, influencing its reactivity, solubility, and interaction with other molecules. Molecular structure analysis can be conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the precise arrangement of atoms within the molecule.
Chemical Reactions and Properties
Glycine, N-(cyclopropylcarbonyl)-, can participate in various chemical reactions that are typical of compounds with amino and carbonyl functional groups. These reactions may include nucleophilic addition, condensation, and substitution reactions, which can be utilized to modify the compound or to incorporate it into larger molecules. The cyclopropylcarbonyl group can also influence the compound's reactivity, making it a subject of study in the context of organic synthesis and reaction mechanisms.
Physical Properties Analysis
The physical properties of Glycine, N-(cyclopropylcarbonyl)-, such as melting point, boiling point, solubility, and stability, are crucial for understanding its behavior in various environments. These properties are determined by the compound's molecular structure and can affect its suitability for different applications. For instance, solubility in water or organic solvents can influence its use in chemical synthesis or biological studies.
Chemical Properties Analysis
The chemical properties of Glycine, N-(cyclopropylcarbonyl)-, including its acidity, basicity, reactivity towards acids and bases, and its behavior in redox reactions, are essential for its application in chemical synthesis and in studies of chemical behavior. The presence of both amino and carbonyl functional groups provides a basis for a range of chemical interactions and reactions, making it a versatile compound for research.
One study that mentions the detection of similar compounds during microbial degradation processes highlights the diverse contexts in which Glycine, N-(cyclopropylcarbonyl)-, and related compounds can be studied. In this research, microbial degradation of sawdust by Serratia marcescens and Aspergillus niger produced compounds including Glycine N-Cyclopropylcarbonyl-methyl ester, showcasing the potential for bio-based synthesis and modification of such compounds (Lennox et al., 2019).
Scientific Research Applications
Anticonvulsant Properties
Glycine exhibits weak anticonvulsant activities, but certain derivatives, like N-(benzyloxycarbonyl)glycine, demonstrate superior anticonvulsant activity in various seizure models. These compounds, especially N-(benzyloxycarbonyl)glycine amides, show potent anticonvulsant effects without acute neurotoxicity, making them promising agents in anticonvulsant therapy (Geurts et al., 1998).
Enantioselective Mannich Reactions
Cyclopropenimine, a catalyst, has been shown to facilitate Mannich reactions between glycine imines and N-Boc-aldimines with high levels of enantio- and diastereocontrol. This reaction is significant in organic synthesis, offering a pathway to produce various derivatives for research and pharmaceutical applications (Bandar & Lambert, 2013).
Cognitive Enhancement
Studies have indicated that glycine can modulate N-methyl-D-aspartate (NMDA) receptors, which are crucial in learning and memory. Derivatives like d-cycloserine bind to the glycine modulatory site of these receptors and enhance performance in learning tasks, suggesting potential applications in cognitive enhancement therapies (Monahan et al., 1989).
Role in Hemoglobin Biosynthesis
Isotopic studies have revealed the role of glycine in hemoglobin biosynthesis. These studies provide insights into the distribution of isotopes in hemoglobin, contributing to our understanding of protein synthesis and metabolism (Grinstein et al., 1949).
Metabolic Disorders
Research indicates that glycine is crucial in metabolic pathways like glutathione synthesis and one-carbon metabolism. Its role in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease is highlighted by lower circulating levels in these disorders. Glycine supplementation has potential therapeutic applications in metabolic diseases (Alves et al., 2019).
Cytoprotection in Liver Ischemia-Reperfusion Injury
Glycine has anti-inflammatory, cytoprotective, and immunomodulatory properties. It shows potential in modulating ischemia-reperfusion injury in liver and other organs, suggesting a therapeutic role in conditions like liver transplantation (Habib et al., 2006).
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLIOPAEOBFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214782 | |
Record name | Glycine, N-(cyclopropylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(cyclopropylcarbonyl)- | |
CAS RN |
64513-70-8 | |
Record name | Glycine, N-(cyclopropylcarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064513708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(cyclopropylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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